(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine
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Overview
Description
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine, also known as 3-Methylene-2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine, is a novel small molecule that has been studied in various fields of scientific research. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis.
Scientific Research Applications
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various molecules, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used as a building block for the synthesis of various drugs, including anticonvulsants and antipsychotics.
Mechanism of Action
The mechanism of action of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood. However, it is believed to act as a ligand for various enzymes, including cytochrome P450 and aldehyde oxidase. Additionally, it has been hypothesized that it may inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of using (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis. Additionally, it has been shown to have a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Future Directions
The potential future directions for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are numerous. Further research is needed to explore its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, more research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases and disorders.
Synthesis Methods
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine can be synthesized via a two-step process. The first step involves the reaction of 2,5-thiazolinedione with 4-(trifluoromethylthio)phenylamine hydrochloride in the presence of sodium carbonate. This reaction produces a diazonium salt, which is then treated with aqueous sodium hydroxide to produce the desired product.
properties
IUPAC Name |
5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-4H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-6-15-10(17-7)16-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVEOJRISUEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN=C(S1)NC2=CC=C(C=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine |
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